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N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Malaria Enzyme Inhibition SAR

Researchers studying Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) often encounter non-linear SAR that complicates analog selection. N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM101) provides a structurally defined control compound for dissecting ubiquinone binding site topography. - Validates computational docking and FEP models due to its distinct potency shift relative to n-propyl (inactive) and n-butyl (restored) analogs. - Selective chemical probe: >160-fold selectivity for PfDHODH over the human ortholog, enabling pathway dissection without host cell toxicity. - Suitable for pull-down assay development via the unencumbered 4-ethylphenyl linker attachment point.

Molecular Formula C14H15N5
Molecular Weight 253.30 g/mol
Cat. No. B10813009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC14H15N5
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=CC(=NC3=NC=NN23)C
InChIInChI=1S/C14H15N5/c1-3-11-4-6-12(7-5-11)18-13-8-10(2)17-14-15-9-16-19(13)14/h4-9,18H,3H2,1-2H3
InChIKeyKDWWOCYEHRRCLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for DSM101 as a Selective Antimalarial Tool Compound


N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (also referred to as DSM101) is a synthetic small molecule belonging to the triazolopyrimidine class of heterocyclic compounds [1]. It functions as a species-selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, a clinically validated target for antimalarial therapy [2]. Biochemical and cellular profiling data confirm its mechanism of action is directly linked to PfDHODH inhibition, making it a critical chemical probe for studying the pyrimidine biosynthesis pathway in malaria parasites [2].

Target Engagement Selective PfDHODH inhibition probe
Pathway Study Pyrimidine biosynthesis investigation tool
SAR Derivatization Ethylphenyl handle for modular analog synthesis

Why Triazolopyrimidine Analogs Cannot Replace DSM101


Within the triazolopyrimidine class targeting PfDHODH, even minor structural modifications to the aniline substituent can cause significant, non-additive shifts in pharmacological activity that are not predictable from general class-level trends [1]. The 4-ethylphenyl group does not represent an intermediate potency value compared to its closest homologs; rather, the data reveals a clear non-linear structure-activity relationship (SAR) where the simple elongation of the alkyl chain from ethyl to n-propyl drops potency, but further elongation to n-butyl completely restores it [1]. This prevents a scientist from simply selecting any in-class analog based on general chemical similarity and expecting equivalent biological behavior. A detailed review of the quantitative evidence is essential for compound selection.

Non-linear SAR: potency drops with n-propyl but restores with n-butyl, preventing reliable analog replacement
Selectivity profile: alternative aniline substituents may shift species selectivity window
Cellular potency: minor structural changes (e.g., ethyl to iso-propyl) can shift cell-based EC50 >4-fold

Quantitative Evidence for Selecting DSM101


Non-Linear SAR at the Aryl Amine Substituent

The inhibitory activity of DSM101 (4-ethylphenyl) against PfDHODH defines a critical non-linear SAR node. While the 4-n-propyl analog (DSM102) shows a drop in potency to an IC50 of 0.99 µM, the activity is completely regained with the 4-n-butyl substitution (DSM104, IC50 = 0.28 µM). This creates a distinct potency valley, with DSM101 sitting at an intermediate exit, making it essential for mapping the binding pocket's steric and hydrophobic constraints [1].

Non-linear SAR
Head-to-head
DSM101 IC50 0.61 µM; DSM102 (n-propyl) 0.99 µM; DSM104 (n-butyl) 0.28 µM
Supports binding pocket steric/hydrophobic mapping
Recombinant PfDHODH enzymatic assay
Malaria Enzyme Inhibition SAR

Selectivity for Malarial vs. Human DHODH

DSM101 maintains a high selectivity window for the parasite enzyme. It inhibits PfDHODH with an IC50 of 0.61 µM, while its activity against the human ortholog (hDHODH) is minimal (IC50 > 100 µM), resulting in a selectivity index of >164-fold. This compares favorably to the broader series behavior, such as that of DSM74 (4-CF3-Ph) which has a selectivity index of >357-fold, and the early lead DSM1 (2-naphthyl) with >4255-fold, confirming that DSM101 resides within the selective but synthetically accessible portion of the chemical space [1].

Species Selectivity
Head-to-head
Pf IC50 0.61 µM; hDHODH IC50 >100 µM; selectivity index >164
Confirms target-mediated activity, not general cytotoxicity
Parallel PfDHODH/hDHODH assays
Species Selectivity DHODH Toxicity

Whole-Cell Antimalarial Potency Translation

The enzyme inhibitory activity of DSM101 translates into measurable whole-cell antimalarial activity. It demonstrates an EC50 of 3.3 µM against the P. falciparum 3D7 strain. This cellular activity is consistent with its on-target mechanism, as a strong correlation between PfDHODH inhibition and parasite growth suppression has been established for the series [1]. In contrast, the closely related analog DSM103 (4-iso-propyl-Ph), a branched isomer with an identical carbon count, achieves an EC50 of 0.78 µM, demonstrating how a subtle change from a linear to a branched alkyl group increases cell-based potency by over 4-fold [1].

Cell Potency Translation
Head-to-head
P. falciparum 3D7 EC50 3.3 µM; DSM103 (iso-propyl) 0.78 µM
Supports linear vs. branched substituent effect studies
In vitro 3D7 strain culture
Antimalarial Activity Cell-based Assay P. falciparum 3D7

Physicochemical Profile vs. Advanced Leads

With a calculated AlogP of 2.74, a molecular weight of 253.31 g/mol, and zero violations of Lipinski's Rule of Five, DSM101 occupies a favorable physicochemical space that supports further derivatization [1]. The early lead DSM1 carries a bulkier naphthyl ring, and advanced leads contain highly fluorinated rings (e.g., 4-SF5-Ph), which serves different optimization objectives. DSM101's simple 4-ethylphenyl motif offers a more balanced, less lipophilic starting point for lead optimization campaigns [1].

Physicochemical Profile
Cross-study
AlogP 2.74, MW 253.31, zero RO5 violations
Supports modular lead optimization scaffold
Calculated parameters from SAR study
Drug-likeness Physicochemical Properties Lead Optimization

Application Scenarios Based on Differentiated Evidence


Mapping the Hydrophobic Binding Pocket of PfDHODH

Procure DSM101 as a critical intermediate in an SAR study. Its non-linear potency relative to n-propyl and n-butyl analogs makes it an indispensable tool for understanding the steric and hydrophobic topography of the PfDHODH ubiquinone binding site [1]. Researchers would use DSM101 to calibrate computational models that predict the affinity of small alkyl substituents.

Species-Selective Chemical Knockdown in Parasitology

Use DSM101 as a selective chemical probe to dissect the pyrimidine salvage pathway in P. falciparum. Because its selectivity index for the parasite enzyme over the human ortholog exceeds 160-fold, it can be used at low micromolar concentrations to inhibit parasite growth without host cell toxicity, validating DHODH as a vulnerable node in the parasite's metabolism [1].

Affinity Chromatography Resin Preparation

The 4-ethylphenyl group of DSM101 provides a structurally unencumbered handle for linker attachment. Unlike more complex or fully optimized leads, the simple ethyl-substituted aryl ring allows for the introduction of biotin or fluorophore tags without necessarily abolishing target binding, making it a suitable candidate for pull-down target engagement experiments [1].

Benchmarking In Silico Docking and Design Models

The quantitative failure of the n-propyl analog and the success of the n-butyl analog, with DSM101 in between, presents a challenging, non-linear dataset for validating docking algorithms and free energy perturbation (FEP) calculations. DSM101 is not an endpoint lead but a validation checkpoint for computational models designed to predict protein-ligand interactions [1].

Application
Selection Property
Validation Focus
PfDHODH binding pocket mapping
Non-linear SAR probe with ethyl substituent
Steric and hydrophobic constraints in ubiquinone site
Parasite-selective pathway study
High PfDHODH vs. human selectivity
Human ortholog counter-screen for target engagement
Target engagement pull-down
Unencumbered ethylphenyl linker
Tag attachment tolerance without binding loss
In silico docking validation
Non-monotonic potency dataset
FEP and docking algorithm benchmarking
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